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Compound of Interest

Compound Name: H-N-Me-DL-Ala-OH

Cat. No.: B554873 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for N-Methyl-DL-alanine, complete with detailed experimental

protocols and workflow visualizations to support researchers, scientists, and drug development

professionals.

N-Methyl-DL-alanine, a derivative of the amino acid alanine, is of significant interest in various

fields of chemical and pharmaceutical research. Its incorporation into peptides can modify their

conformational properties, stability, and biological activity. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, characterization, and

utilization in synthesis and drug development. This guide provides a comprehensive overview

of the NMR, IR, and MS data for N-Methyl-DL-alanine, alongside detailed methodologies for

data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of N-Methyl-DL-alanine

in solution. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR

spectral data. Experimental data can be found in spectral databases such as SpectraBase and

ChemicalBook.[1]

Table 1: ¹H NMR Spectral Data for N-Methyl-DL-alanine
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Proton
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-2 (α-CH) ~3.0 - 3.5 Quartet (q) ~7.0

H-3 (β-CH₃) ~1.3 - 1.5 Doublet (d) ~7.0

N-CH₃ ~2.3 - 2.6 Singlet (s) -

N-H Broad, variable Singlet (s) -

COOH Broad, variable Singlet (s) -

Table 2: ¹³C NMR Spectral Data for N-Methyl-DL-alanine

Carbon Chemical Shift (δ) (ppm)

C-1 (C=O) ~175 - 180

C-2 (α-CH) ~55 - 60

C-3 (β-CH₃) ~15 - 20

N-CH₃ ~30 - 35

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

An FTIR spectrum of N-Methyl-DL-alanine, typically obtained using a mull technique, is

available on PubChem.[2] The characteristic absorption bands are detailed in the table below.

Table 3: Characteristic IR Absorption Bands for N-Methyl-DL-alanine
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Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

O-H (Carboxylic Acid) Stretching 3000 - 2500 (broad)

N-H (Amine) Stretching 3400 - 3250

C-H (Alkyl) Stretching 2985 - 2850

C=O (Carboxylic Acid) Stretching 1725 - 1700

N-H (Amine) Bending 1650 - 1580

C-N (Amine) Stretching 1250 - 1020

O-H (Carboxylic Acid) Bending 1440 - 1395 and 950 - 910

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. Due to the low volatility of amino acids, derivatization is often required for gas

chromatography-mass spectrometry (GC-MS) analysis. A common method is silylation, where

active hydrogens are replaced with trimethylsilyl (TMS) groups.[1] The mass spectrum of the

TMS derivative of N-Methyl-L-alanine shows several characteristic peaks.

Table 4: Key Mass Spectrometry Peaks for the TMS Derivative of N-Methyl-L-alanine

m/z Relative Intensity (%) Proposed Fragment

73 100.00 [Si(CH₃)₃]⁺

130 93.89 [M - COOTMS]⁺

131 13.71 Isotope peak of m/z 130

147 11.81 [M - CH₃]⁺

74 9.51 [CH₃-CH=N⁺H-CH₃]

Experimental Protocols
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Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The

following are generalized yet detailed procedures for the analysis of N-Methyl-DL-alanine.

NMR Sample Preparation
A well-prepared sample is essential for high-resolution NMR spectroscopy.

Solvent Selection: Choose a suitable deuterated solvent. For amino acids, common choices

include deuterium oxide (D₂O), deuterated methanol (CD₃OD), or deuterated dimethyl

sulfoxide (DMSO-d₆).

Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C

NMR, a higher concentration of 10-50 mg/mL is preferable to obtain a good signal-to-noise

ratio in a reasonable time.

Dissolution: Accurately weigh the N-Methyl-DL-alanine sample and dissolve it in the chosen

deuterated solvent in a clean, dry vial.

Filtration: To remove any particulate matter, filter the sample solution through a pipette with a

small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

Volume: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL.
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NMR Experimental Workflow

Infrared (IR) Spectroscopy Protocol (ATR Technique)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid

samples.[1]
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Crystal Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to air dry completely.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will

be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂ and water vapor).

Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the center of

the ATR crystal.

Pressure Application: Use the pressure clamp to apply firm, even pressure to the sample,

ensuring good contact with the crystal surface.

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at

a resolution of 4 cm⁻¹ are sufficient.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
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ATR-FTIR Experimental Workflow

Mass Spectrometry (GC-MS) Protocol with Silylation
For GC-MS analysis, derivatization is necessary to increase the volatility of N-Methyl-DL-

alanine.

Sample Preparation: Accurately weigh a small amount of N-Methyl-DL-alanine (typically 0.1-

1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under
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a stream of nitrogen.

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA), and a suitable solvent (e.g., acetonitrile or

pyridine) to the dried sample.

Reaction: Cap the vial tightly and heat it at 70-100°C for 15-30 minutes to ensure complete

derivatization.

GC-MS Analysis:

Injection: Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS

system.

Gas Chromatography: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). The

oven temperature program should start at a low temperature (e.g., 60-80°C) and ramp up

to a higher temperature (e.g., 250-300°C) to elute the derivatized analyte.

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI)

mode. Acquire data in full scan mode to obtain the complete mass spectrum.
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GC-MS with Silylation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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